

An In-Depth Technical Guide to the Chemical Properties of Ethyl Stearate-d35

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Compound of Interest

Compound Name: Ethyl stearate-d35

Cat. No.: B572381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl Stearate-d35**, a deuterated analog of ethyl stearate. This document is intended to be a valuable resource for researchers and scientists utilizing this compound as an internal standard in quantitative mass spectrometry-based analyses and other advanced applications.

Core Chemical and Physical Properties

Ethyl stearate-d35 is the ethyl ester of the deuterated form of stearic acid, a long-chain saturated fatty acid. The extensive deuteration of the stearic acid backbone provides a significant mass shift, making it an ideal internal standard for the accurate quantification of its non-deuterated counterpart and other related lipids in complex biological matrices.

While a specific Certificate of Analysis for **Ethyl Stearate-d35** is not publicly available, its properties can be reliably estimated based on the well-characterized properties of ethyl stearate and the known effects of deuterium substitution. The following tables summarize the key chemical and physical data for both compounds.

Table 1: General Chemical Properties

Property	Ethyl Stearate	Ethyl Stearate-d35 (Estimated)
Synonyms	Ethyl octadecanoate, Stearic acid ethyl ester	Ethyl octadecanoate-d35, Stearic acid-d35 ethyl ester
Molecular Formula	C ₂₀ H ₄₀ O ₂	C ₂₀ H ₅ D ₃₅ O ₂
CAS Number	111-61-5	Not available
Molecular Weight	312.53 g/mol	~347.85 g/mol
Isotopic Purity	Not Applicable	≥98%

Table 2: Physical Properties

Property	Ethyl Stearate	Ethyl Stearate-d35 (Estimated)
Appearance	White crystalline solid or clear, colorless to pale yellow oily liquid	White crystalline solid or clear, colorless oily liquid
Melting Point	33-35 °C	Similar to non-deuterated form
Boiling Point	224 °C	Slightly higher than non-deuterated form
Solubility	Insoluble in water; Soluble in ethanol and ether	Insoluble in water; Soluble in ethanol and ether

Synthesis of Ethyl Stearate-d35

The synthesis of **ethyl stearate-d35** is typically achieved through the esterification of deuterated stearic acid (stearic acid-d35) with ethanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid.

Experimental Protocol: Fischer Esterification of Stearic Acid-d35

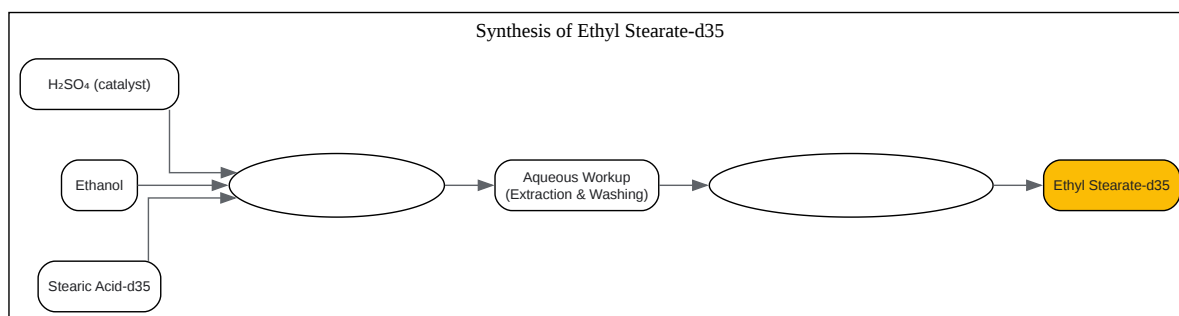
Materials:

- Stearic acid-d35
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

Procedure:

- In a round-bottom flask, dissolve stearic acid-d35 in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux the reaction mixture for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- Evaporate the solvent to obtain crude **ethyl stearate-d35**.

- The crude product can be further purified by column chromatography or distillation to achieve the desired purity.



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A simplified workflow for the synthesis of **Ethyl Stearate-d35**.

Application as an Internal Standard in Quantitative Analysis

Ethyl stearate-d35 is an excellent internal standard for quantitative analysis of fatty acid ethyl esters and other lipids by mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its key advantages include:

- **Co-elution:** It has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring it experiences similar matrix effects.
- **Mass Differentiation:** The significant mass difference allows for clear separation of the analyte and internal standard signals in the mass spectrometer.
- **Correction for Variability:** It corrects for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: Quantification of Ethyl Stearate in a Biological Matrix using Ethyl Stearate-d35 as an Internal Standard by GC-MS

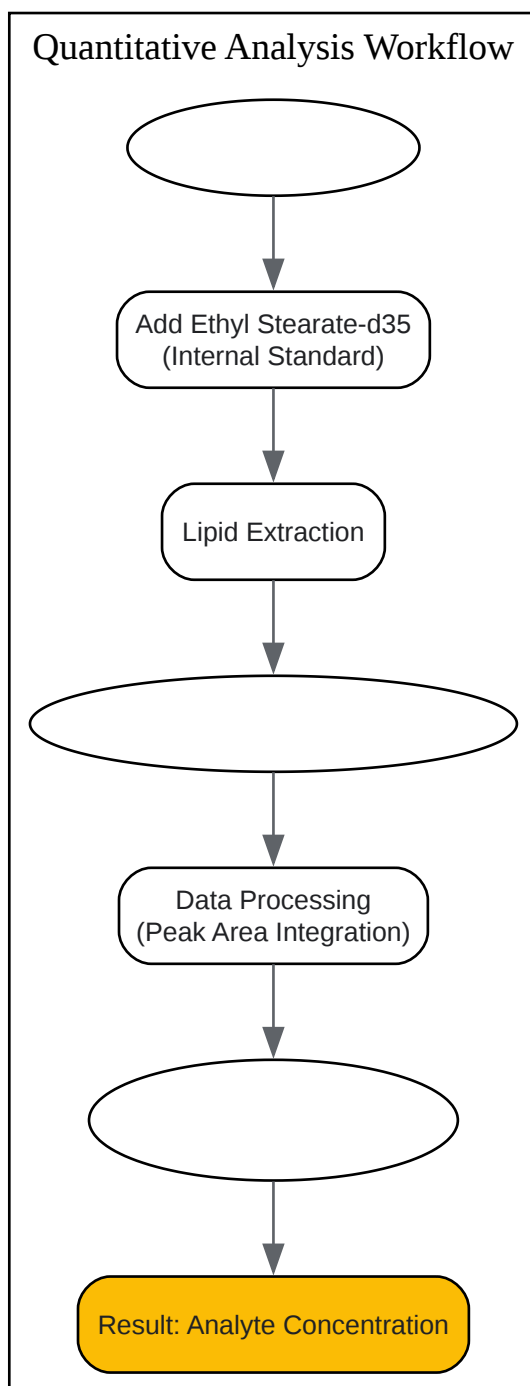
Materials:

- Biological matrix (e.g., plasma, tissue homogenate)
- **Ethyl stearate-d35** internal standard solution of known concentration
- Ethyl stearate calibration standards of known concentrations
- Extraction solvent (e.g., hexane, methyl tert-butyl ether)
- Derivatizing agent (if required for the analytical method)

Procedure:

- Sample Preparation:
 - To a known volume or weight of the biological sample, add a precise volume of the **ethyl stearate-d35** internal standard solution.
 - Perform lipid extraction using an appropriate organic solvent.
 - Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for GC-MS analysis.
- Calibration Curve Preparation:
 - Prepare a series of calibration standards by spiking a blank matrix with known concentrations of ethyl stearate.
 - Add the same precise volume of the **ethyl stearate-d35** internal standard solution to each calibration standard.
 - Process the calibration standards in the same manner as the unknown samples.

- GC-MS Analysis:
 - Inject the prepared samples and calibration standards into the GC-MS system.
 - Develop a suitable GC method to achieve chromatographic separation of ethyl stearate.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for specific ions of both ethyl stearate and **ethyl stearate-d35**.
- Data Analysis:
 - Integrate the peak areas for the selected ions of both the analyte and the internal standard.
 - Calculate the peak area ratio (analyte/internal standard) for each sample and calibration standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of ethyl stearate in the unknown samples by interpolating their peak area ratios on the calibration curve.



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